

Synthesis of 2-Amino-6-hydroxybenzothiazole: An Application Note and Protocol

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Compound of Interest

Compound Name: 2-Amino-6-hydroxybenzothiazole

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This document provides a detailed experimental procedure for the synthesis of **2-Amino-6-hydroxybenzothiazole**, a heterocyclic compound of interest in pharmaceutical and materials science research. The protocol is based on the widely utilized Hugershoff reaction, involving the thiocyanation of an aromatic amine followed by intramolecular cyclization.

Introduction

2-Amino-6-hydroxybenzothiazole is a substituted benzothiazole derivative. The benzothiazole scaffold is a prominent feature in a variety of biologically active compounds, exhibiting a broad range of therapeutic properties including antimicrobial, anticancer, and anti-inflammatory activities.^[1] The presence of the amino and hydroxyl functional groups on the benzothiazole core makes this molecule a versatile building block for the synthesis of more complex derivatives and potential drug candidates. This protocol outlines a reliable method for its preparation from commercially available starting materials.

Reaction Scheme

The synthesis of **2-Amino-6-hydroxybenzothiazole** is a two-step process initiated by the thiocyanation of p-aminophenol to form an intermediate thiocyanate derivative. This intermediate subsequently undergoes an acid-catalyzed intramolecular cyclization to yield the final benzothiazole product.

Step 1: Thiocyanation of p-aminophenol

Step 2: Intramolecular Cyclization

Experimental Protocol

Materials and Equipment:

- p-Aminophenol
- Potassium thiocyanate (KSCN)
- Bromine (Br₂)
- Glacial acetic acid
- Concentrated sulfuric acid
- Sodium hydroxide (NaOH)
- Ethanol
- Activated charcoal
- Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer
- Ice bath
- Heating mantle
- Büchner funnel and flask
- Standard laboratory glassware
- Rotary evaporator
- Melting point apparatus

- FT-IR spectrometer
- ^1H NMR spectrometer
- Mass spectrometer

Procedure:**Part 1: Synthesis of the Thiocyanate Intermediate**

- In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve p-aminophenol (0.1 mol) in glacial acetic acid (200 mL).
- Cool the solution to 0-5 °C in an ice bath.
- Add potassium thiocyanate (0.2 mol) to the cooled solution and stir until it is completely dissolved.
- While maintaining the temperature below 10 °C, add a solution of bromine (0.1 mol) in glacial acetic acid (50 mL) dropwise from the dropping funnel over a period of 1-2 hours.
- After the addition is complete, continue stirring the reaction mixture at room temperature for 12-16 hours.
- Pour the reaction mixture into ice-cold water (500 mL) to precipitate the crude thiocyanate intermediate.
- Filter the precipitate using a Büchner funnel, wash thoroughly with cold water until the filtrate is neutral, and air-dry the solid.

Part 2: Cyclization to 2-Amino-6-hydroxybenzothiazole

- To the crude thiocyanate intermediate, add concentrated sulfuric acid (50 mL) slowly and with cooling in an ice bath.
- Heat the mixture to 90-100 °C for 2-3 hours.
- Cool the reaction mixture to room temperature and pour it carefully onto crushed ice (500 g).

- Neutralize the acidic solution with a 10% sodium hydroxide solution until a precipitate forms.
- Filter the crude **2-Amino-6-hydroxybenzothiazole**, wash with cold water, and air-dry.

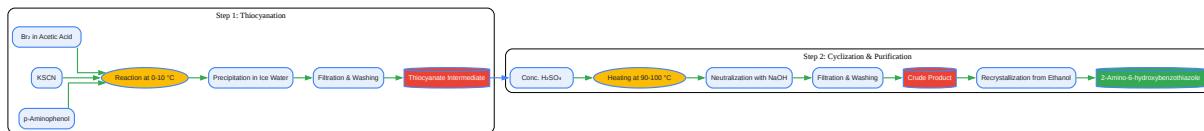
Purification:

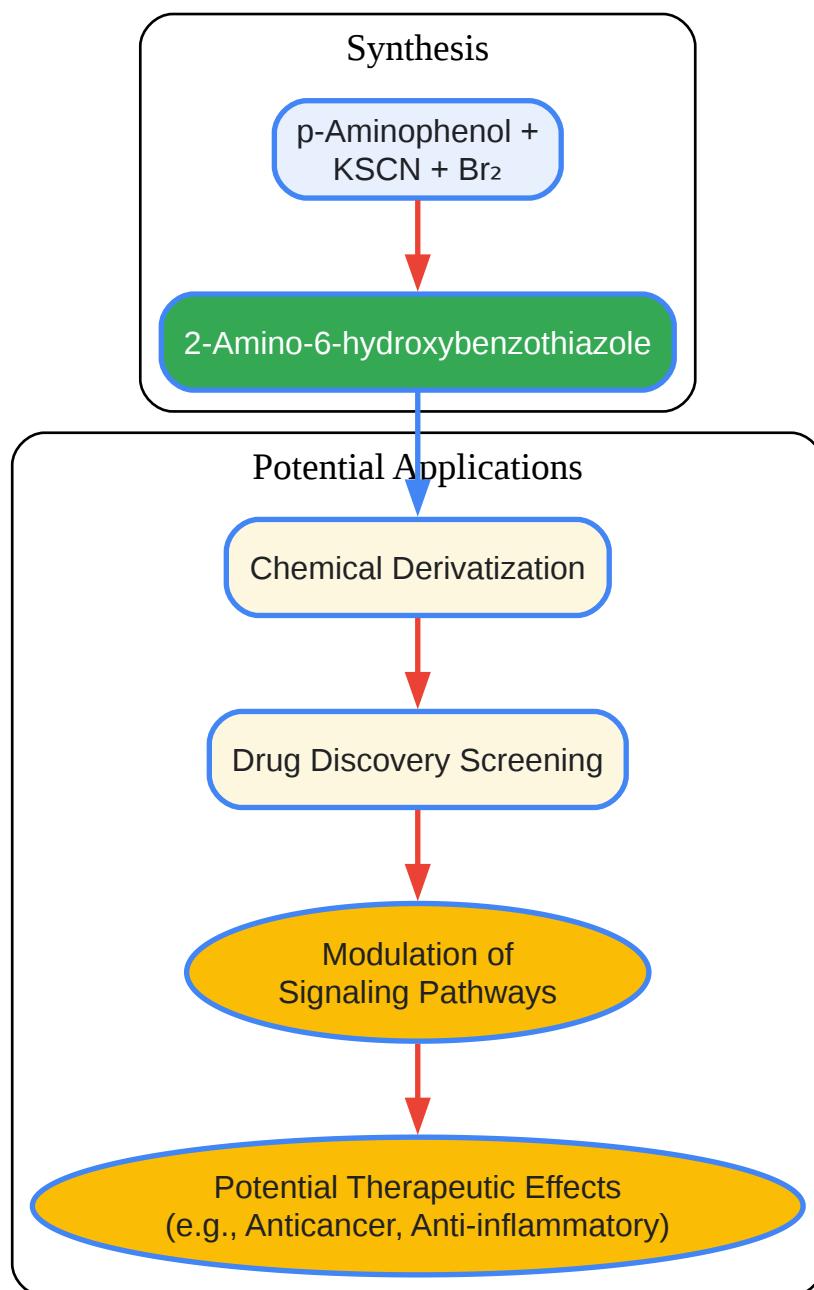
- Recrystallize the crude product from ethanol. Dissolve the solid in a minimum amount of hot ethanol.
- Add a small amount of activated charcoal and heat the solution for a few minutes.
- Filter the hot solution to remove the charcoal.
- Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.
- Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Data Presentation

Parameter	Value	Reference
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Reactants		
p-Aminophenol	10.91 g (0.1 mol)	
Potassium Thiocyanate	19.44 g (0.2 mol)	
Bromine	15.98 g (5.12 mL, 0.1 mol)	
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Product		
Chemical Name	2-Amino-6-hydroxybenzothiazole	
CAS Number	26278-79-5	
Molecular Formula	C ₇ H ₆ N ₂ OS	
Molecular Weight	166.20 g/mol	
Appearance	Solid	
Melting Point	243-250 °C	
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Characterization Data (Reference)		
¹ H NMR (DMSO-d ₆)	No direct spectrum found. A similar compound, 2-amino-6-methoxybenzothiazole, shows signals at δ 7.3-6.8 (m, 3H, Ar-H) and δ 3.7 (s, 3H, -OCH ₃). [2]	
IR (KBr, cm ⁻¹)	No direct spectrum found. Expect characteristic peaks for N-H, O-H, C=N, and C-S stretching.	
Mass Spectrum (m/z)	No direct spectrum found. Expect a molecular ion peak at [M] ⁺ ≈ 166.	

Experimental Workflow





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References

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